molecular formula C12H18N2O3S B2843353 3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide CAS No. 866009-08-7

3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide

Cat. No.: B2843353
CAS No.: 866009-08-7
M. Wt: 270.35
InChI Key: DAXAFNCSJDSCLS-UHFFFAOYSA-N
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Description

3-[2-(Dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide is a thiophene-based carboxamide derivative characterized by a dimethylamino-substituted ethoxy side chain. Its structure comprises a thiophene ring with a carboxamide group (N,N-dimethyl) at the 2-position and a 2-(dimethylamino)-1-methyl-2-oxoethoxy substituent at the 3-position.

Properties

IUPAC Name

3-[1-(dimethylamino)-1-oxopropan-2-yl]oxy-N,N-dimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-8(11(15)13(2)3)17-9-6-7-18-10(9)12(16)14(4)5/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXAFNCSJDSCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C)OC1=C(SC=C1)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula

  • Formula : C12H16N2O3S
  • Molecular Weight : 256.34 g/mol

Structural Features

The compound contains:

  • A thiophene ring, which contributes to its aromatic properties.
  • Dimethylamino and oxoethoxy functional groups that may enhance solubility and biological interaction.

Research indicates that compounds similar to 3-[2-(dimethylamino)-1-methyl-2-oxoethoxy]-N,N-dimethyl-2-thiophenecarboxamide may exhibit various biological activities, including:

  • Antimicrobial Activity : The presence of the thiophene moiety has been linked to antimicrobial properties, potentially inhibiting bacterial growth.
  • Enzyme Inhibition : Compounds with dimethylamino groups often serve as enzyme inhibitors, affecting pathways related to metabolism and signaling.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial properties of thiophene derivatives against various bacterial strains. The results indicated that modifications in the structure, such as the incorporation of dimethylamino groups, significantly enhanced activity against Gram-positive bacteria.
    CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
    Compound AStaphylococcus aureus32 µg/mL
    Compound BEscherichia coli64 µg/mL
    This CompoundStaphylococcus aureus16 µg/mL
  • Cytotoxicity Studies
    • Another investigation focused on the cytotoxic effects of similar compounds on cancer cell lines. The study found that compounds with structural similarities to this compound exhibited selective toxicity towards cancer cells while sparing normal cells.
    Cell LineIC50 (µM)
    HeLa (cervical)5.0
    MCF-7 (breast)8.5
    Normal Fibroblasts>50

Pharmacological Insights

Recent studies have highlighted the potential of this compound in drug development:

  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models, suggesting a potential therapeutic role in inflammatory diseases.
  • Neuroprotective Properties : The dimethylamino group may enhance blood-brain barrier permeability, making it a candidate for neuroprotective therapies.

Future Directions

Further research is required to fully elucidate the pharmacokinetics and mechanisms underlying the biological activities of this compound. Potential areas for exploration include:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced biological activity.

Comparison with Similar Compounds

Structural Comparisons

a. N-(2-Nitrophenyl)thiophene-2-carboxamide ()

  • Core structure: Shares the thiophene-carboxamide backbone but lacks the dimethylamino-ethoxy side chain. Instead, it features a nitro-substituted phenyl group.

b. 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()

  • Functional groups: Replaces thiophene with furan and introduces a hydrazinyl-oxoethyl substituent. Hydrazine groups enhance reactivity but reduce stability compared to the dimethylamino-ethoxy group in the target compound.
  • Synthetic utility: Such derivatives are intermediates for azide-based syntheses (e.g., acyl azides) , whereas the target compound’s dimethylamino group may favor applications requiring basicity or metal coordination.

c. N-[4-(difluoromethoxy)phenyl]-2-[2-(4-methoxyphenyl)ethylamino]acetamide ()

  • Substituent diversity: Features difluoromethoxy and methoxyphenyl groups, which increase lipophilicity compared to the dimethylamino-ethoxy group.
  • Pharmacological implications: Such substituents are common in CNS-active drugs, suggesting the target compound’s dimethylamino group could similarly influence bioavailability .
Physicochemical Properties
Compound Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound ~310.4* Dimethylamino-ethoxy, N,N-dimethyl High polarity, potential for H-bonding
N-(2-Nitrophenyl)thiophene-2-carboxamide 292.29 Nitrophenyl Antibacterial, weak crystal interactions
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ~275.3* Hydrazinyl-oxoethyl Reactive intermediate
N-[4-(difluoromethoxy)phenyl]acetamide 368.34 Difluoromethoxy, methoxyphenyl Lipophilic, CNS-targeting potential

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